molecular formula C17H19NOS B4434687 3-(4-methylphenyl)-N-[2-(methylthio)phenyl]propanamide

3-(4-methylphenyl)-N-[2-(methylthio)phenyl]propanamide

Cat. No. B4434687
M. Wt: 285.4 g/mol
InChI Key: JYTCTUJWFVJZKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-methylphenyl)-N-[2-(methylthio)phenyl]propanamide, also known as MDPV, is a synthetic cathinone that has gained popularity in recent years due to its psychoactive effects. It belongs to the class of compounds known as substituted cathinones, which are structurally similar to amphetamines and cathinone, a naturally occurring stimulant found in the khat plant. MDPV has been associated with a range of effects, including euphoria, increased energy, and heightened alertness. However, it is important to note that MDPV has not been approved for human consumption and is considered a controlled substance in many countries.

Mechanism of Action

3-(4-methylphenyl)-N-[2-(methylthio)phenyl]propanamide acts by inhibiting the reuptake of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is thought to underlie the stimulant effects of 3-(4-methylphenyl)-N-[2-(methylthio)phenyl]propanamide. In addition, 3-(4-methylphenyl)-N-[2-(methylthio)phenyl]propanamide has been shown to have affinity for the dopamine transporter, which may also contribute to its effects.
Biochemical and Physiological Effects:
3-(4-methylphenyl)-N-[2-(methylthio)phenyl]propanamide has been shown to have a range of effects on the body, including increased heart rate, blood pressure, and body temperature. It has also been associated with a range of psychological effects, including euphoria, increased energy, and heightened alertness. However, it is important to note that 3-(4-methylphenyl)-N-[2-(methylthio)phenyl]propanamide has not been approved for human consumption and is considered a controlled substance in many countries.

Advantages and Limitations for Lab Experiments

3-(4-methylphenyl)-N-[2-(methylthio)phenyl]propanamide has been used extensively in laboratory studies to investigate its effects on the brain and behavior. One advantage of using 3-(4-methylphenyl)-N-[2-(methylthio)phenyl]propanamide in these studies is its potency as a reuptake inhibitor of dopamine, norepinephrine, and serotonin. This allows researchers to investigate the role of these neurotransmitters in various physiological and behavioral processes. However, one limitation of using 3-(4-methylphenyl)-N-[2-(methylthio)phenyl]propanamide in laboratory studies is its potential for abuse and dependence. Researchers must take precautions to ensure that the drug is used safely and responsibly.

Future Directions

There are many potential future directions for research on 3-(4-methylphenyl)-N-[2-(methylthio)phenyl]propanamide. One area of interest is the development of new drugs that target the dopamine, norepinephrine, and serotonin systems in the brain. Another area of interest is the investigation of the long-term effects of 3-(4-methylphenyl)-N-[2-(methylthio)phenyl]propanamide use on the brain and behavior. Finally, there is a need for further research into the potential medical uses of 3-(4-methylphenyl)-N-[2-(methylthio)phenyl]propanamide, particularly in the treatment of conditions such as attention deficit hyperactivity disorder (ADHD) and depression.

Scientific Research Applications

3-(4-methylphenyl)-N-[2-(methylthio)phenyl]propanamide has been the subject of numerous scientific studies, particularly in the fields of neuroscience and pharmacology. One area of research has focused on the mechanism of action of 3-(4-methylphenyl)-N-[2-(methylthio)phenyl]propanamide and its effects on the brain. Studies have shown that 3-(4-methylphenyl)-N-[2-(methylthio)phenyl]propanamide acts as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is thought to underlie the stimulant effects of 3-(4-methylphenyl)-N-[2-(methylthio)phenyl]propanamide.

properties

IUPAC Name

3-(4-methylphenyl)-N-(2-methylsulfanylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NOS/c1-13-7-9-14(10-8-13)11-12-17(19)18-15-5-3-4-6-16(15)20-2/h3-10H,11-12H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYTCTUJWFVJZKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCC(=O)NC2=CC=CC=C2SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.